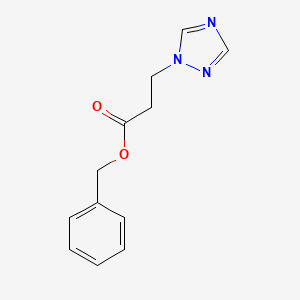

Benzyl 3-(1,2,4-triazol-1-YL)propanoate

Overview

Description

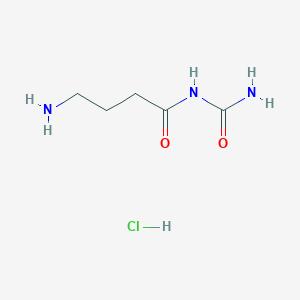

“Benzyl 3-(1,2,4-triazol-1-YL)propanoate” is a chemical compound that contains a benzyl group and a 1,2,4-triazole group . The 1,2,4-triazole group is an important pharmacophore in medicinal chemistry, known for its broad biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “Benzyl 3-(1,2,4-triazol-1-YL)propanoate”, has been a subject of interest in recent years . Various methods have been reported, including the use of aryl diazonium salts and isocyanide in a [3+2] cycloaddition method .

Molecular Structure Analysis

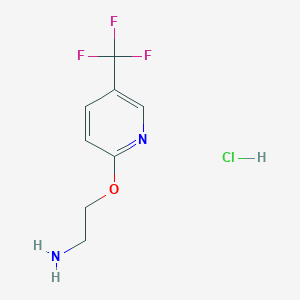

The molecular structure of “Benzyl 3-(1,2,4-triazol-1-YL)propanoate” includes a total of 31 bonds, with 18 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 1 double bond, 11 aromatic bonds, and 1 five-membered ring . The InChI code for this compound is 1S/C12H13N3O2/c16-12(6-7-15-10-13-9-14-15)17-8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 .

Scientific Research Applications

Benzyl 3-(1,2,4-triazol-1-YL)propanoate: Scientific Research Applications:

Anticancer Agent

Compounds with a 1,2,4-triazole moiety have been studied for their potential anticancer properties. For instance, a derivative was found to induce apoptosis in breast cancer cells through various biological assays . It’s plausible that Benzyl 3-(1,2,4-triazol-1-YL)propanoate could be explored for similar anticancer applications.

Antiproliferative Activity

The antiproliferative effects of triazole derivatives have been noted in scientific studies. A specific triazole compound showed potent antiproliferative activity against leukemia cells . This suggests that Benzyl 3-(1,2,4-triazol-1-YL)propanoate might be researched for its antiproliferative effects.

Antibacterial and Antifungal Applications

Triazole compounds have demonstrated effectiveness as antibacterial and antifungal agents. This broad-spectrum antimicrobial activity could potentially extend to Benzyl 3-(1,2,4-triazol-1-YL)propanoate .

Antiviral and Anti-inflammatory Uses

The antiviral and anti-inflammatory properties of 1,2,3-triazoles are well-documented. While Benzyl 3-(1,2,4-triazol-1-YL)propanoate is a 1,2,4-triazole derivative, it may still hold promise for similar applications .

Agrochemical Development

Triazoles are also applied in the development of agrochemicals. Their role in plant protection and growth regulation could be an area of interest for research on Benzyl 3-(1,2,4-triazol-1-YL)propanoate .

Photostabilizers and Dyes

The chemical stability of triazoles makes them suitable for use as photostabilizers and dyes. Research into the photostability and dyeing properties of Benzyl 3-(1,2,4-triazol-1-YL)propanoate could be beneficial .

Anticorrosive Agents

Due to their chemical structure, triazoles have been used as anticorrosive agents in various industries. The potential anticorrosive application of Benzyl 3-(1,2,4-triazol-1-YL)propanoate warrants investigation .

Pharmaceutical Chemistry

Triazoles play a significant role in pharmaceutical chemistry due to their diverse biological activities. The synthesis and modification of Benzyl 3-(1,2,4-triazol-1-YL)propanoate could lead to the development of new pharmaceuticals .

Future Directions

The future directions for “Benzyl 3-(1,2,4-triazol-1-YL)propanoate” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of more selective and potent drug candidates based on the 1,2,4-triazole scaffold is a promising area of research .

Mechanism of Action

Target of Action

Benzyl 3-(1,2,4-triazol-1-YL)propanoate is a compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, specifically the MCF-7, Hela, and A549 cell lines . These cells are affected due to the compound’s ability to interact with specific proteins and enzymes within the cell, leading to changes in cell function and potentially inducing apoptosis .

Mode of Action

The compound interacts with its targets through a process known as binding. This involves the compound attaching to specific sites on the target proteins or enzymes, which can alter their function . For example, it has been suggested that the compound may bind to the colchicine binding site of tubulin , a protein that is crucial for cell division. By binding to this site, the compound could potentially disrupt the process of cell division, leading to cell death .

Biochemical Pathways

It is known that the compound can affect the process of cell division by interacting with tubulin . This could potentially disrupt the mitotic spindle, a structure that is crucial for separating chromosomes during cell division.

Result of Action

The primary result of the action of Benzyl 3-(1,2,4-triazol-1-YL)propanoate is the induction of cell death in cancer cells . This is achieved through the disruption of cell division, which is a crucial process for the growth and proliferation of cancer cells . By disrupting this process, the compound can potentially slow the growth of tumors and reduce the spread of cancer cells .

properties

IUPAC Name |

benzyl 3-(1,2,4-triazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-12(6-7-15-10-13-9-14-15)17-8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOZFCJSKZPBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401210577 | |

| Record name | 1H-1,2,4-Triazole-1-propanoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401210577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-(1,2,4-triazol-1-YL)propanoate | |

CAS RN |

1393441-72-9 | |

| Record name | 1H-1,2,4-Triazole-1-propanoic acid, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-1-propanoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401210577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

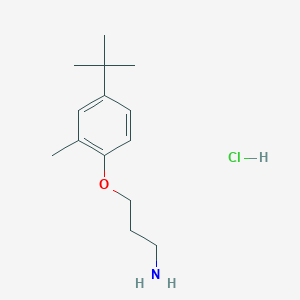

![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1378267.png)

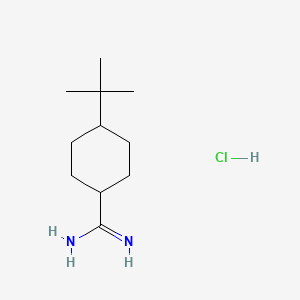

![ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate](/img/structure/B1378271.png)

amine](/img/structure/B1378277.png)

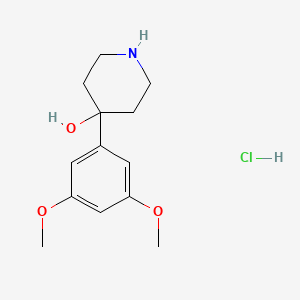

![1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1378280.png)

![1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378285.png)

![4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B1378288.png)